6-amino-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyrimidin-4-ol
CAS No.:
Cat. No.: VC11361509
Molecular Formula: C12H11N7OS
Molecular Weight: 301.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11N7OS |
|---|---|
| Molecular Weight | 301.33 g/mol |
| IUPAC Name | 4-amino-2-[(1-phenyltetrazol-5-yl)methylsulfanyl]-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C12H11N7OS/c13-9-6-11(20)15-12(14-9)21-7-10-16-17-18-19(10)8-4-2-1-3-5-8/h1-6H,7H2,(H3,13,14,15,20) |
| Standard InChI Key | CVYGDWSYZZDMPL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=NN=N2)CSC3=NC(=CC(=O)N3)N |
Introduction
Chemical Identity and Structural Features
6-amino-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyrimidin-4-ol (IUPAC name: 4-amino-2-[(1-phenyltetrazol-5-yl)methylsulfanyl]-1H-pyrimidin-6-one) is a bicyclic organic compound with the molecular formula C₁₂H₁₁N₇OS and a molecular weight of 301.33 g/mol. Its structure combines a pyrimidine ring (a six-membered heterocycle with two nitrogen atoms) and a tetrazole group (a five-membered ring containing four nitrogen atoms), linked via a methylsulfanyl bridge.
Key Structural Attributes:
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Pyrimidine Core: The pyrimidine ring at position 6 features an amino group (-NH₂) and a hydroxyl group (-OH), contributing to hydrogen-bonding capabilities.
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Tetrazole Moiety: The 1-phenyl-1H-tetrazol-5-yl group introduces aromaticity and nitrogen-rich character, enhancing interactions with biological targets.
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Sulfanyl Linker: A methylsulfanyl (-SCH₂-) group bridges the pyrimidine and tetrazole units, influencing electronic distribution and solubility.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁N₇OS |
| Molecular Weight | 301.33 g/mol |
| IUPAC Name | 4-amino-2-[(1-phenyltetrazol-5-yl)methylsulfanyl]-1H-pyrimidin-6-one |
| SMILES | C1=CC=C(C=C1)N2C(=NN=N2)CSC3=NC(=CC(=O)N3)N |
| InChI Key | CVYGDWSYZZDMPL-UHFFFAOYSA-N |
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions that integrate pyrimidine derivatives with tetrazole intermediates. A plausible route includes:
Step 1: Formation of the Pyrimidine Core
Pyrimidine precursors, such as 6-aminopyrimidin-4-ol, are functionalized at the 2-position. Thiomethylation via nucleophilic substitution with a methylthiol group introduces the sulfanyl linker.
Step 2: Tetrazole Coupling
The tetrazole moiety (1-phenyl-1H-tetrazol-5-yl) is synthesized separately through cycloaddition reactions between phenyl azides and nitriles. Subsequent alkylation with a methylating agent attaches this group to the sulfanyl bridge .
Step 3: Purification
Chromatographic techniques or recrystallization yield the final product with high purity. Recent advancements, such as using Fe₃O₄@SiO₂-supported catalysts, have improved reaction efficiency in analogous tetrazolo-pyrimidine syntheses .
Analytical Characterization
Advanced spectroscopic methods confirm the compound’s structure:
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NMR Spectroscopy:
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Mass Spectrometry:
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ESI-MS shows a molecular ion peak at m/z 301.33 [M+H]⁺, with fragmentation patterns consistent with the sulfanyl bridge.
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IR Spectroscopy:
Applications and Future Directions
Medicinal Chemistry
This compound’s dual heterocyclic architecture positions it as a scaffold for drug discovery. Modifications to the phenyl or sulfanyl groups could optimize pharmacokinetics .
Material Science
Nitrogen-rich compounds are explored as ligands in coordination polymers or energetic materials. The tetrazole’s high nitrogen content (≈45%) is advantageous .
Recommended Studies:
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In vitro assays to evaluate antimicrobial and anticancer activity.
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X-ray crystallography to resolve 3D structure and binding modes.
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Synthesis of analogs with varied substituents to enhance bioavailability.
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